Spectroscopic data for Diethyl thiophene-2,5-dicarboxylate characterization
Spectroscopic data for Diethyl thiophene-2,5-dicarboxylate characterization
An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl thiophene-2,5-dicarboxylate
Introduction
Diethyl thiophene-2,5-dicarboxylate (CAS No. 61755-85-9) is a symmetrically substituted heterocyclic compound of significant interest in materials science and polymer chemistry.[1] Its rigid thiophene core and reactive ester functionalities make it a valuable building block for the synthesis of novel polymers, including bio-based polyesters and electrochromic materials.[2][3] As with any specialty chemical used in advanced applications, rigorous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the analytical methodologies used to characterize Diethyl thiophene-2,5-dicarboxylate, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained from the perspective of field-proven insights to ensure a self-validating analytical workflow.
Molecular Structure and Physicochemical Properties
The first step in any characterization is understanding the target molecule's fundamental properties. Diethyl thiophene-2,5-dicarboxylate is a C₁₀H₁₂O₄S molecule with a molecular weight of 228.27 g/mol .[1] The molecule possesses a C₂ axis of symmetry, which is a critical factor influencing its spectroscopic signature, particularly in NMR.
Figure 1: Chemical structure of Diethyl thiophene-2,5-dicarboxylate.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | diethyl thiophene-2,5-dicarboxylate | |
| CAS Number | 61755-85-9 | |
| Molecular Formula | C₁₀H₁₂O₄S | |
| Molecular Weight | 228.27 g/mol | |
| Canonical SMILES | CCOC(=O)C1=CC=C(S1)C(=O)OCC |
| InChI Key | FOLYMTHZDUYMGS-UHFFFAOYSA-N | |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: Proton NMR is the cornerstone of structural elucidation for organic molecules. Its power lies in providing detailed information about the chemical environment, connectivity, and relative number of protons. For a molecule like Diethyl thiophene-2,5-dicarboxylate, the expected simplicity of the spectrum is, in itself, a strong piece of evidence for its proposed symmetric structure. Any deviation from the expected pattern would immediately signal the presence of impurities or an incorrect isomeric structure.
Experimental Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for moderately polar organic compounds and its single, well-characterized residual solvent peak.
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Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as the internal standard (0 ppm).
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Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer. Higher field strengths are preferred for better signal dispersion, although not strictly necessary for this relatively simple molecule.
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Acquisition Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
Data Analysis & Interpretation
The C₂ symmetry of the molecule dictates that the two ethyl ester groups are chemically equivalent, as are the two protons on the thiophene ring. This leads to a ¹H NMR spectrum with only three distinct signals. While specific experimental data is proprietary to individual laboratories, published characterizations of this compound series confirm its analysis by ¹H NMR.[3] The expected signals are detailed below.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ~7.8 | Singlet (s) | 2H | N/A | Thiophene CH |
| ~4.4 | Quartet (q) | 4H | ~7.1 | O-CH₂ -CH₃ |
| ~1.4 | Triplet (t) | 6H | ~7.1 | O-CH₂-CH₃ |
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Thiophene Protons (Singlet, 2H, ~7.8 ppm): The two protons at the 3- and 4-positions of the thiophene ring are chemically and magnetically equivalent. Therefore, they do not split each other and appear as a single sharp peak (a singlet). Its downfield chemical shift is characteristic of aromatic protons, deshielded by the ring current and the electron-withdrawing effect of the adjacent carboxyl groups.
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Methylene Protons (Quartet, 4H, ~4.4 ppm): The four protons of the two equivalent methylene (-CH₂-) groups are adjacent to an oxygen atom, which deshields them significantly. They are split by the three protons of the adjacent methyl group into a quartet (n+1 rule, 3+1=4).
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Methyl Protons (Triplet, 6H, ~1.4 ppm): The six protons of the two equivalent terminal methyl (-CH₃) groups are in a standard aliphatic environment. They are split by the two protons of the adjacent methylene group into a triplet (n+1 rule, 2+1=3).
The 2:4:6 integration ratio (or simplified to 1:2:3) of these signals provides a quantitative confirmation of the proton distribution, validating the structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While ¹H NMR maps the proton framework, ¹³C NMR provides a direct look at the carbon skeleton of the molecule. Each unique carbon atom in a distinct chemical environment gives a separate signal. This technique is crucial for confirming the number of different carbon types and the presence of key functional groups, such as the carbonyl carbons of the ester.
Experimental Protocol
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Sample Preparation: The same sample prepared for ¹H NMR can be used.
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Instrumentation: The spectrum is acquired on the same spectrometer, typically at 100 MHz or 125 MHz (corresponding to 400 and 500 MHz proton frequencies, respectively).
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Acquisition Parameters: A standard proton-decoupled sequence is used to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 512-1024) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of the ¹³C isotope.
Data Analysis & Interpretation
The symmetry of the molecule means that only five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The characterization of this class of molecules has been confirmed by ¹³C NMR.[3]
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~162 | C =O (Ester) |
| ~142 | Thiophene C -S (C2, C5) |
| ~134 | Thiophene C -H (C3, C4) |
| ~62 | O-CH₂ -CH₃ |
| ~14 | O-CH₂-CH₃ |
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Carbonyl Carbon (~162 ppm): This downfield signal is characteristic of the sp²-hybridized carbon in an ester functional group.
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Thiophene Carbons (~142 and ~134 ppm): Two signals are expected for the thiophene ring. The carbon atoms directly attached to the sulfur and the ester groups (C2, C5) are in one chemical environment, while the proton-bearing carbons (C3, C4) are in another.
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Ethyl Carbons (~62 and ~14 ppm): The methylene carbon (-CH₂-) appears further downfield due to its attachment to the electronegative oxygen atom, while the terminal methyl carbon (-CH₃) appears in the typical upfield aliphatic region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The principle is that chemical bonds vibrate at specific, quantized frequencies. When the frequency of infrared radiation matches the vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the spectrum. For Diethyl thiophene-2,5-dicarboxylate, FT-IR serves as a robust confirmation of the ester groups and the thiophene ring.
Experimental Protocol
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Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: An FT-IR spectrometer is used to collect the spectrum.
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Acquisition Parameters: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.
Data Analysis & Interpretation
The FT-IR spectrum is dominated by absorptions corresponding to the ester and thiophene moieties. Analysis of related thiophene-containing polyesters provides well-established ranges for these vibrations.[2]
Table 4: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3105 | Medium-Weak | C-H Stretch | Thiophene Ring |
| ~2980 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1710 | Very Strong | C=O Stretch | Ester |
| ~1530, ~1460 | Medium | C=C Stretch | Thiophene Ring |
| ~1250 | Strong | C-O Stretch | Ester (Asymmetric) |
| ~1100 | Strong | C-O Stretch | Ester (Symmetric) |
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C=O Stretch (~1710 cm⁻¹): The most prominent and diagnostic peak in the spectrum is the intense carbonyl stretch of the ester groups. Its position confirms the presence of a conjugated ester.
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C-O Stretches (~1250 and ~1100 cm⁻¹): These strong bands are characteristic of the C-O single bonds within the ester functionality.
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Thiophene Ring Vibrations: The weak C-H stretch above 3000 cm⁻¹ is indicative of aromatic protons, while the medium-intensity peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the thiophene ring.[2]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), it provides a direct measurement of the molecular mass. Furthermore, analyzing the fragmentation pattern can offer valuable structural information that corroborates data from other techniques.
Experimental Protocol
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Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL).
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Instrumentation: An Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer can be used. ESI is a "soft" ionization technique that typically yields the intact molecular ion, while EI is a "hard" technique that causes extensive fragmentation.
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Acquisition: The sample solution is infused into the ion source. For ESI, analysis is often performed in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
Data Analysis & Interpretation
The primary goal is to confirm the molecular weight of 228.27 g/mol . The fragmentation pattern provides secondary confirmation of the structure.
Table 5: Expected Mass Spectrometry Data
| m/z (calculated) | Ion | Interpretation |
|---|---|---|
| 228.05 | [M]⁺ | Molecular ion (EI) |
| 229.05 | [M+H]⁺ | Protonated molecular ion (ESI) |
| 251.03 | [M+Na]⁺ | Sodium adduct of molecular ion (ESI) |
| 183.02 | [M - •OC₂H₅]⁺ | Loss of an ethoxy radical |
| 155.00 | [M - •COOC₂H₅]⁺ | Loss of an ethyl carboxylate radical |
Figure 2: Key fragmentation pathways for Diethyl thiophene-2,5-dicarboxylate in EI-MS.
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Molecular Ion: In an ESI-MS experiment, the observation of a strong signal at m/z 229.05 would correspond to the protonated molecule and confirm the molecular weight. A peak at m/z 251.03, corresponding to the sodium adduct, is also commonly observed.
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Fragmentation: Under EI conditions, the molecule is expected to fragment via characteristic losses of the ester functional groups. The loss of an ethoxy radical (•OCH₂CH₃, 45 Da) would result in an acylium ion at m/z 183. A more significant fragmentation would be the loss of the entire ethyl carboxylate radical (•COOC₂H₅, 73 Da), leading to a fragment at m/z 155. The observation of these fragments provides strong evidence for the presence and connectivity of the ethyl ester groups.
Conclusion
The structural characterization of Diethyl thiophene-2,5-dicarboxylate is achieved through a multi-technique analytical approach. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and reveal the molecule's inherent symmetry. FT-IR spectroscopy provides rapid and unambiguous identification of the essential ester and thiophene functional groups. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The congruence of data from these independent techniques provides a self-validating system, ensuring an authoritative and trustworthy characterization for researchers and drug development professionals.
References
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PubChem. diethyl thiophene-2,5-dicarboxylate. National Center for Biotechnology Information. Available at: [Link].
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Poterico, F., et al. (2023). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. ACS Applied Polymer Materials. Available at: [Link].
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CAS Common Chemistry. 2,5-Diethyl 2,5-thiophenedicarboxylate. Available at: [Link].
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Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. (Master's Thesis). Available at: [Link].
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PubChem. 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Available at: [Link].
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Perepichka, I. F., et al. (2023). Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability. ResearchGate. Available at: [Link].
